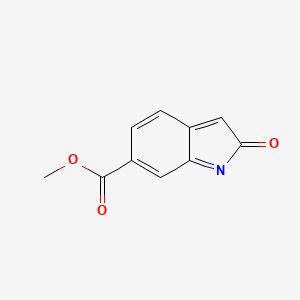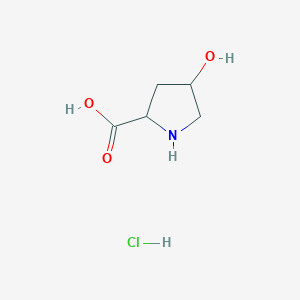
beta-Methasone disodium phosphate
Descripción general
Descripción
Beta-Methasone disodium phosphate, also known as Betamethasone 21-phosphate disodium salt, is a type of corticosteroid . It is commonly used in the intralesional research of keloids and has anti-inflammatory and immunosuppressive abilities . It is applied as a topical cream, ointment, lotion, or gel to treat itching, for example, from eczema .
Synthesis Analysis
The synthesis of beta-Methasone disodium phosphate starts from commercially available betamethasone. The synthetic strategy involves the mesylation of the hydroxyl group at the C21 position, followed by the key phosphorylation reaction of the mesylate derivative with potassium di-tert-butyl phosphate. This is followed by the hydrolysis of the di-tert-butyl ester intermediate under mild acidic conditions, and the final salification .
Molecular Structure Analysis
The molecular formula of beta-Methasone disodium phosphate is C22H28FNa2O8P . It has a molecular weight of 516.40 . The IUPAC name is disodium (11β,16β)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl phosphate .
Chemical Reactions Analysis
Beta-Methasone disodium phosphate is a soluble ester prodrug of betamethasone . It is rapidly de-esterified, allowing betamethasone to act as an agonist of the glucocorticoid receptor . The short-term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Physical And Chemical Properties Analysis
Beta-Methasone disodium phosphate is an organic sodium salt and a tertiary alpha-hydroxy ketone . It is the disodium salt of the phosphate ester of betamethasone .
Aplicaciones Científicas De Investigación
Sustained-Release Drug Delivery Systems : Polymeric microspheres loaded with Beta-Methasone disodium phosphate have been developed for sustained-release drug delivery. A study by Wang et al. (2002) focused on this application, utilizing a validated high-performance liquid chromatography (HPLC) technique to determine its concentration in vitro media of these microspheres (Wang et al., 2002).
Anti-inflammatory Applications : Nakagawa Hideo and Tsurufuji Susumu (1972) researched Beta-Methasone disodium phosphate's impact on collagen and non-collagen protein metabolism in rat carrageenin granuloma, highlighting its anti-inflammatory properties (Nakagawa & Tsurufuji, 1972).
Pharmacokinetic Studies : Cheng et al. (2013) studied the pharmacokinetics of Beta-Methasone disodium phosphate-loaded microparticle following pulmonary delivery, indicating its potential application in treating pulmonary diseases (Cheng et al., 2013).
Placental Transfer Research : The transfer of Beta-Methasone disodium phosphate across the placenta was examined by Petersen et al. (1980) to understand its impact during pregnancy (Petersen et al., 1980).
Treatment of Keloids : Beta-Methasone disodium phosphate has been used in the intralesional treatment of keloids. Zhang Guo (2000) conducted a study on this application, focusing on its effectiveness and safety in treating keloids (Zhang, 2000).
Nanoparticle Encapsulation for Arthritis Treatment : Ishihara et al. (2009) explored the use of stealth-type polymeric nanoparticles encapsulating Beta-Methasone phosphate for treating experimental arthritis, indicating its application in targeted drug delivery for inflammatory diseases (Ishihara et al., 2009).
Mecanismo De Acción
Safety and Hazards
When handling beta-Methasone disodium phosphate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Direcciones Futuras
Beta-Methasone disodium phosphate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is widely used for the treatment of diverse glucocorticoid-sensitive acute and chronic diseases such as asthma, rheumatoid arthritis, and systemic lupus erythematosus . Future research may focus on further understanding its pharmacokinetics and optimizing its use in various clinical scenarios .
Propiedades
IUPAC Name |
disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQGRYPOISRTQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNa2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 2-((8S,9R,10S,11S,13S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B7888351.png)






![[2-[4-(Methanesulfonamido)-2-methoxy-5-phenoxyphenyl]-2-oxoethyl]azanium;chloride](/img/structure/B7888412.png)
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoranyl-8-methoxy-4-oxidanylidene-quinoline-3-carboxylic acid hydrochloride](/img/structure/B7888413.png)



![tert-Butyl 3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate](/img/structure/B7888436.png)